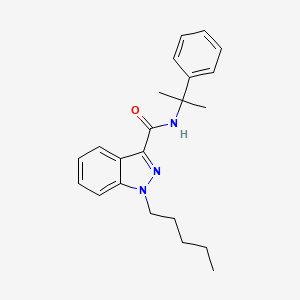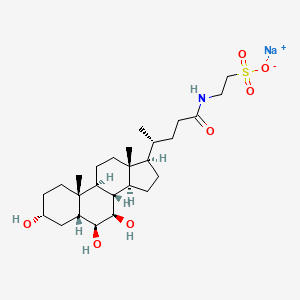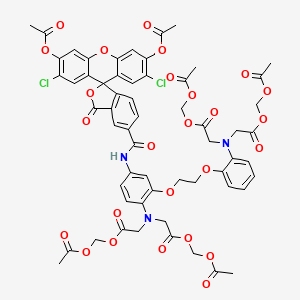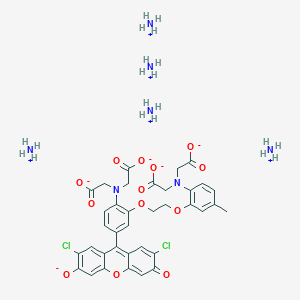
1,N6-Éthényladénosine 5'-monophosphate (sel de sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . This compound is often used as a probe in various biochemical assays due to its unique fluorescent properties .
Applications De Recherche Scientifique
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme activities and reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and as a marker in fluorescence microscopy.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Méthodes De Préparation
The preparation of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves several synthetic routes. One common method includes the reaction of adenosine 5’-monophosphate with chloroacetaldehyde under controlled conditions to introduce the etheno group . The reaction is typically carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the etheno derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the etheno group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .
Mécanisme D'action
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .
Comparaison Avec Des Composés Similaires
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is unique due to its fluorescent properties, which distinguish it from other adenosine monophosphate analogs. Similar compounds include:
N6-Methyladenosine 5’-monophosphate (sodium salt): Another modified adenosine monophosphate with different functional groups and properties.
Adenosine 5’-monophosphate (sodium salt): The unmodified form of the compound, lacking the etheno group and fluorescent properties.
The uniqueness of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) lies in its ability to serve as a fluorescent probe, making it highly valuable in various scientific research applications .
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)




![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)




